Electronic Band Gap vs. GdN
LuN is a non-magnetic semiconductor with an optical bandgap of approximately 1.7 eV, as confirmed by combined experimental and computational studies [1]. This differentiates it from the widely studied gadolinium nitride (GdN), which is a ferromagnetic semiconductor with a reported band gap of ~0.9 eV [2]. The absence of magnetic ordering in LuN simplifies device design for applications where stray magnetic fields are detrimental, while its wider band gap offers different operational parameters in optoelectronics.
| Evidence Dimension | Optical Band Gap |
|---|---|
| Target Compound Data | ~1.7 eV |
| Comparator Or Baseline | GdN: ~0.9 eV (ferromagnetic semiconductor) |
| Quantified Difference | LuN band gap is ~1.9x larger than that of GdN |
| Conditions | Optical spectroscopy measurements on thin films [1] |
Why This Matters
This quantitative difference in electronic structure dictates material suitability for specific semiconductor device architectures, ruling out simple substitution.
- [1] Droghetti, A., Baadji, N., & Sanvito, S. (2022). Probing the defect states of LuN1−δ: An experimental and computational study. AIP Advances, 12(3), 035108. View Source
- [2] Wachter, P. (2012). Physical Properties of Some Stoichiometric Rare Earth Nitride Single Crystals. Advances in Materials Physics and Chemistry, 2(4), 101-104. View Source
